![molecular formula C12H18N2O2S B4672949 N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide
Descripción general
Descripción
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FFA1 agonist due to its ability to activate the free fatty acid receptor 1.
Mecanismo De Acción
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide activates FFA1 receptors, which are primarily expressed in pancreatic beta-cells, adipose tissue, and immune cells. Activation of FFA1 receptors in pancreatic beta-cells leads to increased insulin secretion, while in adipose tissue, it promotes lipolysis and enhances insulin sensitivity. In immune cells, FFA1 activation has been shown to reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models. It has also been shown to reduce inflammation in vitro and in vivo. In addition, it has been reported to have a positive effect on bone health by increasing bone mineral density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide in lab experiments is its high potency and selectivity for FFA1 receptors. This makes it a valuable tool for studying the physiological and biochemical effects of FFA1 activation. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
Future research on N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide could focus on its potential therapeutic applications for metabolic and inflammatory diseases. In addition, further studies could investigate its effects on bone health and its potential as a tool for studying FFA1 receptor biology. Finally, efforts could be made to develop more potent and selective FFA1 agonists based on the structure of N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide.
Aplicaciones Científicas De Investigación
FFA1 agonists have been identified as potential therapeutic agents for the treatment of metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia. N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been shown to activate FFA1 receptors, leading to improved glucose homeostasis and insulin sensitivity. In addition, it has been reported to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3,3-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)7-10(15)14-11(17)13-8-9-5-4-6-16-9/h4-6H,7-8H2,1-3H3,(H2,13,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREHRVKMZNBGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.